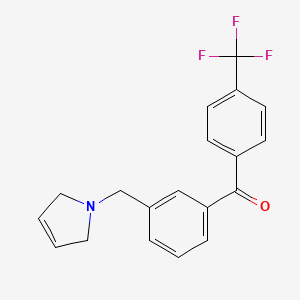

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone

Vue d'ensemble

Description

The compound , (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone, is a complex organic molecule that appears to be related to various bioactive compounds with potential pharmacological applications. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups present in the compound are reminiscent of those found in the synthesized molecules discussed in the papers. These include a pyrrolidine or pyrrole moiety linked to a phenyl group, which is further connected to another phenyl group carrying additional substituents, such as fluorine atoms or methanone functionalities.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, starting with the formation of a core structure followed by various functionalization reactions. For instance, paper describes the synthesis of a bioisostere of an aldose reductase inhibitor, where a pyrrole moiety is linked to a phenyl group, similar to the core structure of the compound . The synthesis process likely involves the formation of the pyrrole ring, followed by the introduction of the phenyl groups through cross-coupling reactions or Friedel-Crafts acylation. The presence of a trifluoromethyl group in the compound suggests the use of a suitable fluorinating agent or the introduction of this group in the final stages of the synthesis.

Molecular Structure Analysis

The molecular structure of such compounds is typically non-planar due to the presence of different substituents that can induce steric hindrance. As seen in paper , computational calculations such as Density Functional Theory (DFT) can be used to predict the geometry, bond lengths, angles, and dihedral angles of the molecule. The presence of a trifluoromethyl group would contribute to the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from the functional groups present. The methanone group is a key functional group that can undergo various chemical reactions, including nucleophilic addition or condensation reactions. The pyrrolidine ring can participate in reactions typical of amines, such as alkylation or acylation. The presence of a trifluoromethyl group can influence the reactivity of the compound by withdrawing electron density from the phenyl ring, potentially making it more susceptible to electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of fluorine atoms would increase the compound's lipophilicity, potentially affecting its solubility and permeability across biological membranes. The melting and boiling points, solubility in various solvents, and stability can be predicted based on the molecular structure and compared with experimental data. The compound's spectroscopic properties, such as UV-Vis and IR spectra, can be analyzed to determine functional groups and confirm the molecular structure, as demonstrated in paper .

Relevant Case Studies

Although the specific compound has not been directly studied in the provided papers, the related compounds have shown significant biological activity. For example, the compound synthesized in paper exhibited potent in vitro inhibition of aldose reductase, an enzyme implicated in diabetic complications. Similarly, the compound in paper demonstrated antiestrogenic activity, indicating the potential for the compound to also possess pharmacological properties worthy of further investigation.

Applications De Recherche Scientifique

Structural and Conformational Studies : Compounds structurally related to "(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone" have been investigated for their molecular structures using techniques like X-ray diffraction and density functional theory (DFT). These studies help in understanding the molecular configurations and potential applications in material science (Huang et al., 2021; Huang et al., 2021).

Synthesis Methods : Research has been conducted on efficient synthesis methods for pyrrole derivatives, which are chemically similar to the compound . These methods aim to enhance the yield and reduce the cost of production, making them valuable for industrial applications (Kaur & Kumar, 2018).

Biological Activities : Certain pyrazole and pyrrole derivatives, which are structurally similar to the compound, have shown promising antimicrobial activities. These findings suggest potential applications in developing new antimicrobial agents (Kumar et al., 2012; Swarnkar et al., 2014).

Inhibitor Development : Compounds with similar structures have been explored as inhibitors for enzymes like fructose-1,6-bisphosphatase. This research is significant in the context of drug discovery and pharmacology (Rudnitskaya et al., 2009).

Anticancer Potential : Some pyrrole derivatives have exhibited anticancer properties in vitro. This indicates the potential of structurally similar compounds, like the one , in cancer research and therapy (Lan et al., 2013).

Material Synthesis and Analysis : Research into the synthesis of related compounds and their crystal structures provides insights into the development of new materials with specific properties. These studies are crucial for advancing materials science and engineering (Cao et al., 2010).

Mécanisme D'action

Mode of Action

It is known that compounds with similar structures, such as indole and pyrrolopyrazine derivatives, can interact with multiple receptors and exhibit various biological activities .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

Compounds with similar structures have been shown to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Safety and Hazards

Propriétés

IUPAC Name |

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO/c20-19(21,22)17-8-6-15(7-9-17)18(24)16-5-3-4-14(12-16)13-23-10-1-2-11-23/h1-9,12H,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNDQECJRXXWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643497 | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone | |

CAS RN |

898749-32-1 | |

| Record name | Methanone, [3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl][4-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1327136.png)

![2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327138.png)

![2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327139.png)

![Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B1327142.png)

![(2E)-3-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B1327151.png)

![Pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1327156.png)

![5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B1327161.png)